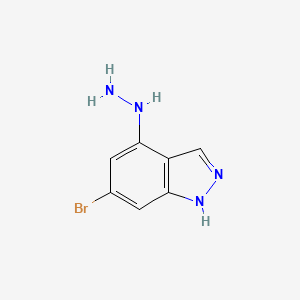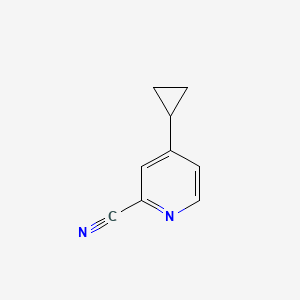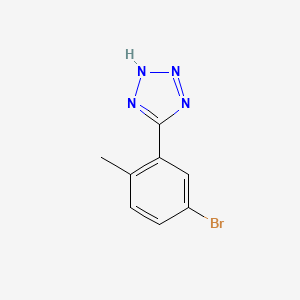
5-(5-Brom-2-methylphenyl)-1H-Tetrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2-methylphenyl)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its tetrazole ring is known to mimic the carboxylate group in biological systems, making it useful in drug design and development.
Industry: Used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling an organoboron compound with an organic halide .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Pharmacokinetics
The compound’s predicted density is 1448±006 g/cm3 , which might influence its absorption and distribution in the body.
Result of Action
Compounds with similar structures have been used in the synthesis of canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Action Environment
The compound is recommended to be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-tetrazole typically involves the reaction of 5-bromo-2-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylphenol: Similar in structure but lacks the tetrazole ring.
1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a tetrazole ring.
5-Bromo-2-methoxyphenol: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
5-(5-Bromo-2-methylphenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-(5-bromo-2-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZYTLWXFFEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

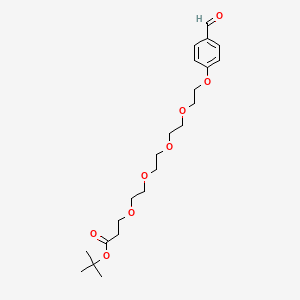
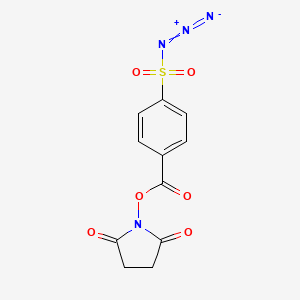
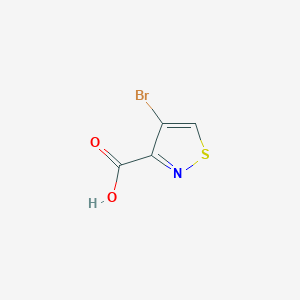
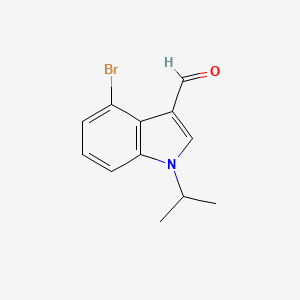
![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)
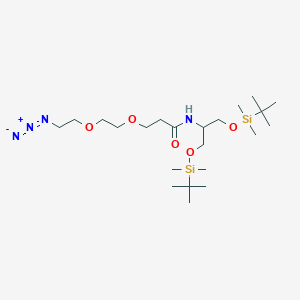
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)
![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
